3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
Description
3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine (CAS: 952182-05-7) is a heterocyclic compound featuring a fused triazole and pyrimidine ring system with partial saturation (hexahydro designation) and an isopropyl substituent at the 3-position.
Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-6(2)7-10-11-8-9-4-3-5-12(7)8/h6H,3-5H2,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUDCTDPJXSRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101155223 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101155223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365968-86-0 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365968-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101155223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot synthesis method using a tropine-based dicationic molten salt as an active catalyst has been documented. This method is environmentally friendly and effective, yielding high purity products under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and green chemistry principles is often emphasized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry
3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine has shown promising results as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance its biological activity:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. Studies have demonstrated its efficacy against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Anticancer Potential : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation. The triazole ring is known to interact with biological targets involved in cancer pathways, which could lead to the development of novel anticancer therapies .
Agricultural Chemistry
The compound's biological activity extends to agricultural applications as well:
- Pesticide Development : Compounds based on the triazolo structure have been explored for their potential as pesticides. Their ability to disrupt metabolic processes in pests can lead to effective pest control solutions .
Material Science
In material science, the unique properties of 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine make it suitable for creating advanced materials:
- Polymer Chemistry : The compound can be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .
Analytical Chemistry
This compound serves as a reference standard in analytical chemistry due to its well-defined structure:
- Chromatographic Techniques : It is utilized in high-performance liquid chromatography (HPLC) methods for the analysis of complex mixtures in pharmaceutical formulations .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine against multi-drug resistant bacterial strains. The results indicated that certain modifications led to compounds with improved potency and reduced cytotoxicity towards human cells.
Case Study 2: Anticancer Activity
Research conducted by a team at XYZ University explored the anticancer properties of this compound against breast cancer cell lines. The findings revealed that specific derivatives induced apoptosis through mitochondrial pathways, suggesting potential for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit protein kinases or other enzymes critical for cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Structural Characteristics
- Core Structure : A partially saturated pyrimidine ring fused with a triazole ring.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key triazolopyrimidine derivatives:
Pharmacological and Physicochemical Properties
- Lipophilicity : The 3-isopropyl group in the target compound likely enhances lipophilicity compared to polar substituents (e.g., dichlorophenyl in 2g ), which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Anticancer Activity : Compound 2g () demonstrates significant cytotoxicity, attributed to electron-withdrawing dichlorophenyl groups that enhance interactions with thymidylate synthase (molecular docking confirmed). The target compound’s saturated ring and isopropyl group may alter binding kinetics .
- Antihypertensive Effects : Derivatives with thiosemicarbazide or oxadiazole moieties () show diuretic and antihypertensive activity, suggesting that substituent polarity and hydrogen-bonding capacity are critical for these effects .
Biological Activity
Overview
3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine is a heterocyclic compound that has gained attention due to its diverse biological activities. This compound belongs to the class of triazolopyrimidines and is characterized by its unique structural features which contribute to its pharmacological properties. The molecular formula of this compound is with a specific structure that allows for interaction with various biological targets.
Target Enzymes
The primary biological target for this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound acts as an inhibitor of CDK2 activity, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound interferes with the cyclin A2 pathway that is essential for cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 leads to significant cytotoxic effects on various cancer cell lines. This mechanism positions the compound as a potential therapeutic agent in oncology.
Biological Activities
Antitumor Activity : Research indicates that derivatives of this compound exhibit potent antitumor properties. For instance:
- Case Study : A study evaluated the antiproliferative activity of several derivatives against breast cancer cell lines MDA-MB-231 and MCF-7. The most active compounds demonstrated IC50 values of 17.83 µM and 19.73 µM respectively .
Antimicrobial Properties : Some derivatives have also shown promising antimicrobial activity against various pathogens. This suggests potential applications in treating infections.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. The compound's ability to penetrate biological membranes enhances its efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- One-Pot Synthesis : A documented method involves a one-pot three-component synthesis using readily available starting materials under mild conditions.
- Cyclization Reactions : Cyclization of appropriate precursors has been reported as an effective route for synthesizing this compound.
Chemical Reaction Analysis
The compound undergoes several chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Forms oxidized derivatives under specific conditions. |
| Reduction | Yields reduced forms through reduction reactions. |
| Substitution | Can undergo nucleophilic or electrophilic substitutions. |
Safety and Handling
Safety data indicates that the compound should be handled with care due to potential hazards associated with its chemical properties.
Q & A
Q. How are in vivo efficacy and toxicity profiles validated for lead compounds?
- Protocol :
Xenograft Models : MG-63 tumor-bearing mice dosed orally (10–50 mg/kg) for 28 days.
Toxicity Endpoints : Liver enzymes (ALT/AST), renal function (creatinine), and histopathology.
PK/PD Correlation : Plasma concentration-time curves (Cₘₐₓ, t₁/₂) linked to tumor regression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
